Labeled 7-(3-butynyl)theophylline-3H
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Overview
Description
Labeled 7-(3-butynyl)theophylline-3H is a derivative of theophylline, a xanthine alkaloid commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is labeled with tritium (3H), a radioactive isotope of hydrogen, which allows for tracking and studying its behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-butynyl)theophylline involves the reaction of theophylline with 3-butyn-1-ol under Mitsunobu conditions. The reaction typically uses diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) as reagents . The reaction proceeds as follows:
- Theophylline is dissolved in an appropriate solvent such as tetrahydrofuran (THF).
- 3-butyn-1-ol is added to the solution.
- DEAD and PPh3 are added to the mixture, initiating the Mitsunobu reaction.
- The reaction mixture is stirred at room temperature for several hours until completion.
- The product, 7-(3-butynyl)theophylline, is isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of 7-(3-butynyl)theophylline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the labeling with tritium (3H) is typically performed in specialized facilities equipped to handle radioactive materials.
Chemical Reactions Analysis
Types of Reactions
7-(3-butynyl)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond in the butynyl group to a double or single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted theophylline derivatives.
Scientific Research Applications
7-(3-butynyl)theophylline-3H has several scientific research applications:
Chemistry: Used as a probe to study reaction mechanisms and kinetics.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-butynyl)theophylline-3H is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to an increase in cyclic AMP levels, which results in bronchodilation and relaxation of smooth muscle . Additionally, it blocks adenosine receptors, reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
7-(2-butynyl)theophylline: Another derivative with a similar structure but different substitution pattern.
9-(3-butynyl)theophylline: A derivative with the butynyl group attached at a different position on the theophylline molecule.
Uniqueness
7-(3-butynyl)theophylline-3H is unique due to its specific labeling with tritium, allowing for detailed tracking and study in biological systems. This labeling provides valuable insights into the compound’s pharmacokinetics and metabolism, which are not possible with non-labeled analogs.
Properties
CAS No. |
66098-19-9 |
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Molecular Formula |
C11H12N4O2 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
7-but-3-ynyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H12N4O2/c1-4-5-6-15-7-12-9-8(15)10(16)14(3)11(17)13(9)2/h1,7H,5-6H2,2-3H3 |
InChI Key |
IXUJTBZUGQEUAD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC#C |
Origin of Product |
United States |
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